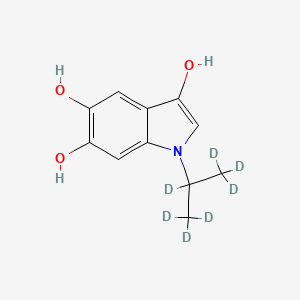

3,5,6-Trihydroxy-1-isopropylindole-d7

説明

3,5,6-Trihydroxy-1-isopropylindole-d7 is a deuterated indole derivative featuring three hydroxyl groups at positions 3, 5, and 6 of the indole core, along with an isopropyl substituent at position 1. The seven deuterium atoms replace protium at specific positions, enhancing its utility in isotopic labeling studies, metabolic stability assessments, and as an internal standard in mass spectrometry. The compound’s structure confers unique physicochemical properties, including increased molecular weight and altered metabolic pathways compared to its non-deuterated counterpart.

特性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

214.27 g/mol |

IUPAC名 |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D |

InChIキー |

OGRIJODCJMPIOE-NWOXSKRJSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O |

正規SMILES |

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions using reagents like hydroxylamine or other oxidizing agents.

Isopropylation: Addition of the isopropyl group at the 1-position, often using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of 3,5,6-Trihydroxy-1-isopropylindole-d7 may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .

化学反応の分析

Types of Reactions

3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:

Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the indole ring or hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions at the indole ring or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.

科学的研究の応用

3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds

作用機序

The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound : 3,5,6-Trihydroxy-1-isopropylindole-d7

- Substituents : Three hydroxyl groups (positions 3, 5, 6), isopropyl (position 1), and seven deuterium atoms.

- Key Properties : High polarity (due to hydroxyl groups), moderate lipophilicity (isopropyl group), and isotopic stability (deuterium).

- Analog 1: Compound 3a () Substituents: Likely a simpler indole derivative with an isopropyl group and amino or alkyl substituents (inferred from molecular formula C15H15N2). Key Properties: Lower polarity (fewer hydroxyl groups) and higher aromaticity, as evidenced by 13C-NMR shifts for aromatic carbons (e.g., C-3 at 101.99 ppm) .

- Analog 2: Non-deuterated 3,5,6-Trihydroxy-1-isopropylindole Substituents: Identical to the target compound but with protium instead of deuterium. Key Properties: Reduced molecular weight and shorter metabolic half-life compared to the deuterated form.

Spectroscopic Comparisons

13C-NMR Data

*Estimated downfield shift due to hydroxylation.

†Inferred from analogous indole systems.

High-Resolution Mass Spectrometry (HRMS)

| Compound | Molecular Formula | Theoretical m/z | Observed m/z () |

|---|---|---|---|

| 3,5,6-Trihydroxy-1-isopropylindole-d7 | C11H2D7NO3 | 224.1290* | N/A |

| Compound 3a | C15H15N2 | 223.1235 | 223.1225 |

*Calculated assuming seven deuteriums (+7 × 1.006 Da vs. protium).

Research Implications

- Pharmacokinetics : The deuterated form’s increased molecular weight and stability make it preferable for tracer studies.

- Analytical Chemistry : Distinct HRMS signatures (e.g., m/z 224.1290 vs. 223.1225) enable unambiguous identification in complex mixtures .

生物活性

3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound of interest in the field of pharmacology and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H16D7N1O3 |

| Molecular Weight | 233.36 g/mol |

| IUPAC Name | 3,5,6-Trihydroxy-1-isopropylindole-d7 |

| CAS Number | Not available |

The biological activity of 3,5,6-Trihydroxy-1-isopropylindole-d7 is primarily attributed to its interaction with various biochemical pathways. Its structure allows it to function as a modulator of neurotransmitter systems and may influence receptor activity:

- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders.

- Antioxidant Activity : It exhibits antioxidant properties that help in scavenging free radicals, thus protecting cellular components from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

Case Studies and Experimental Data

-

Neuroprotective Effects :

- A study conducted on neuronal cell lines demonstrated that 3,5,6-Trihydroxy-1-isopropylindole-d7 reduced cell death induced by oxidative stress. The compound increased the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) and decreased levels of apoptosis markers.

-

Impact on Behavioral Models :

- In animal models of depression and anxiety, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and elevated plus maze.

-

Cell Proliferation Studies :

- In vitro assays revealed that 3,5,6-Trihydroxy-1-isopropylindole-d7 inhibited the proliferation of certain cancer cell lines (e.g., breast cancer), suggesting potential anti-cancer properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3,5,6-Trihydroxy-1-isopropylindole-d7, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Resveratrol | Antioxidant, anti-inflammatory | Known for cardiovascular benefits |

| Curcumin | Anti-inflammatory, anticancer | Limited bioavailability |

| Quercetin | Antioxidant, antihistamine | Found in many fruits and vegetables |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。